![molecular formula C18H15NO2S2 B4649357 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649357.png)
5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This molecule belongs to the class of thiazolidinones, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, antifungal, antitumor, and antiviral effects.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been reported to inhibit the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activity, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may require the use of organic solvents or other solubilization techniques.
Future Directions
There are several potential future directions for the research and development of 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Another direction is to explore the potential use of this compound in combination with other anticancer drugs or treatment modalities to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.
Scientific Research Applications
The potential therapeutic applications of 5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one have been extensively studied in recent years. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-19-17(20)16(23-18(19)22)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSKIXRBSMGNW-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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